REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[C:7]1(=[O:14])[O:13][C:11](=[O:12])[CH2:10][CH2:9][CH2:8]1>C1COCC1>[C:2]([O:4][C:7](=[O:14])[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])([CH3:5])([CH3:3])[CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with 20 mL of 1 M KHSO4
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 mL of EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash chromatography (eluent: EtOAc:Hexanes- 1:1)
|
Type
|
CUSTOM
|
Details
|
to give 1.65 g (35% yield) pure (TLC) 1-2
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(CCCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |